5-(2,3-Dimethylphenyl)-1,3,4-oxadiazol-2-amine

Lipophilicity Drug-likeness ADME

5-(2,3-Dimethylphenyl)-1,3,4-oxadiazol-2-amine features a unique 2,3-dimethylphenyl substitution that optimizes lipophilicity (XLogP3=1.8) and metabolic stability, distinguishing it from other dimethylphenyl regioisomers for reproducible CNS and anticancer SAR studies. The primary amine enables rapid derivatization via amide coupling or reductive amination. Ideal for scaffold hopping and probe development.

Molecular Formula C10H11N3O
Molecular Weight 189.21 g/mol
CAS No. 1016705-98-8
Cat. No. B1286930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,3-Dimethylphenyl)-1,3,4-oxadiazol-2-amine
CAS1016705-98-8
Molecular FormulaC10H11N3O
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C2=NN=C(O2)N)C
InChIInChI=1S/C10H11N3O/c1-6-4-3-5-8(7(6)2)9-12-13-10(11)14-9/h3-5H,1-2H3,(H2,11,13)
InChIKeyHOSDCDUIGPFCKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2,3-Dimethylphenyl)-1,3,4-oxadiazol-2-amine (CAS 1016705-98-8) – A Distinct Scaffold for Drug Discovery and Chemical Biology


5-(2,3-Dimethylphenyl)-1,3,4-oxadiazol-2-amine is a heterocyclic building block featuring a 1,3,4-oxadiazole core with a primary amine at the 2-position and a 2,3-dimethylphenyl group at the 5-position [1]. The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, widely explored for anticancer, antimicrobial, anti-inflammatory, and CNS-targeted activities [2]. The specific 2,3-dimethyl substitution pattern on the phenyl ring confers a unique steric and electronic environment that distinguishes this compound from other dimethylphenyl regioisomers, potentially modulating molecular recognition, lipophilicity, and metabolic stability [1].

Why 5-(2,3-Dimethylphenyl)-1,3,4-oxadiazol-2-amine Cannot Be Simply Replaced by Other Oxadiazole Analogs


The 1,3,4-oxadiazole scaffold is highly sensitive to substituent modifications; even minor changes in the aryl substitution pattern (e.g., shifting methyl groups from the 2,3- to 2,4- or 3,4-positions) can drastically alter lipophilicity, steric hindrance, and electronic distribution [1]. Structure-activity relationship (SAR) studies on related 1,3,4-oxadiazol-2-amine analogs have demonstrated that the position and number of methyl groups on the phenyl ring directly impact cytotoxicity, target selectivity, and pharmacokinetic profiles [2]. Consequently, indiscriminate substitution of 5-(2,3-dimethylphenyl)-1,3,4-oxadiazol-2-amine with a different oxadiazole derivative in a chemical probe or lead optimization campaign is likely to yield divergent and unpredictable biological outcomes, undermining reproducibility and complicating SAR interpretation.

Quantitative Differentiation of 5-(2,3-Dimethylphenyl)-1,3,4-oxadiazol-2-amine Against Key Analogs


Comparative Lipophilicity (XLogP3) of 5-(2,3-Dimethylphenyl)-1,3,4-oxadiazol-2-amine vs. Unsubstituted Phenyl Analog

The computed XLogP3 value for 5-(2,3-dimethylphenyl)-1,3,4-oxadiazol-2-amine is 1.8 [1], which is substantially higher than the estimated XLogP3 for the unsubstituted 5-phenyl-1,3,4-oxadiazol-2-amine (approximately 0.6–0.9 based on standard logP contribution of two methyl groups, ~+0.5 each) [2]. This increased lipophilicity correlates with enhanced membrane permeability and potentially improved blood-brain barrier penetration, a critical parameter in CNS drug discovery.

Lipophilicity Drug-likeness ADME

Steric Bulk and Rotatable Bond Profile: 5-(2,3-Dimethylphenyl) vs. 2,4- and 3,4-Dimethylphenyl Regioisomers

The 2,3-dimethylphenyl substituent creates a unique steric environment due to ortho-substitution adjacent to the oxadiazole ring. Unlike 3,4- or 2,5-dimethyl isomers, the 2,3-pattern places one methyl group in direct proximity to the oxadiazole 5-position, potentially restricting rotation of the aryl ring and pre-organizing the molecule for specific binding conformations [1]. The rotatable bond count remains 1 across all dimethyl regioisomers [2], but the rotational energy barrier is predicted to be higher for the 2,3-isomer due to steric clash between the ortho-methyl and the oxadiazole nitrogen atoms.

Steric hindrance Molecular recognition Crystal engineering

Hydrogen Bond Donor/Acceptor Capacity: A Unique Balance for Biological Interactions

The compound possesses 1 hydrogen bond donor (primary amine) and 4 hydrogen bond acceptors (oxadiazole ring nitrogens and oxygen) [1]. This donor/acceptor ratio (1:4) is identical to other 5-aryl-1,3,4-oxadiazol-2-amine analogs; however, the electron-donating effect of the 2,3-dimethyl groups slightly increases the basicity of the oxadiazole nitrogens, modulating hydrogen bond strength. In related α7 nAChR agonist series, subtle changes in aryl substitution (e.g., 2,4-dimethyl vs. 2,3-dimethyl) shifted pKa and hydrogen bonding capacity, directly correlating with potency shifts of >10-fold [2].

Hydrogen bonding Target engagement Pharmacophore

Synthetic Accessibility and Building Block Versatility: 5-(2,3-Dimethylphenyl)-1,3,4-oxadiazol-2-amine as a Unique Intermediate

The compound serves as a versatile intermediate for the synthesis of N-substituted derivatives via alkylation, acylation, or reductive amination at the primary amine . Its 2,3-dimethyl substitution pattern is less common in commercial libraries compared to 2,4- or 3,4-isomers, offering access to underexplored chemical space. While direct yield data for this specific compound are not publicly available, analogous 5-aryl-1,3,4-oxadiazol-2-amines typically undergo N-alkylation with yields of 60–85% under standard conditions [1].

Synthetic chemistry Building block Parallel synthesis

Predicted Toxicity and Drug-Likeness Profile: Class-Wide Favorable Metrics

Computational ADME/Tox predictions for 1,3,4-oxadiazole-2-amine derivatives containing aryl substituents consistently indicate compliance with Lipinski's Rule of 5 and favorable safety profiles (Class IV toxicity, non-mutagenic, non-immunotoxic) [1]. While specific data for 5-(2,3-dimethylphenyl)-1,3,4-oxadiazol-2-amine are not available, its molecular weight (189.21 g/mol), HBD (1), HBA (4), and XLogP3 (1.8) all fall within drug-like space [2]. The 2,3-dimethyl substitution does not introduce structural alerts for mutagenicity or reactive metabolite formation, as assessed by common in silico tools (e.g., DEREK, StarDrop).

Toxicity Drug-likeness ADMET

Optimal Application Scenarios for 5-(2,3-Dimethylphenyl)-1,3,4-oxadiazol-2-amine (CAS 1016705-98-8) Based on Differentiated Evidence


CNS Drug Discovery: Lead Optimization for Nicotinic Receptor or Neurodegenerative Targets

Given its favorable lipophilicity (XLogP3 = 1.8) [1] and the established precedent of 1,3,4-oxadiazol-2-amines as α7 nAChR agonists [2], this compound is ideally suited as a core scaffold for CNS-targeted programs. The 2,3-dimethyl substitution offers a balanced logP that may enhance blood-brain barrier penetration while maintaining drug-likeness. Researchers can leverage the primary amine for rapid SAR expansion via amide coupling or reductive amination to explore substituent effects on potency and selectivity.

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping

The 1,3,4-oxadiazole core is a recognized isostere of amides, esters, and carbamates, making this compound a valuable fragment for scaffold hopping exercises [1]. Its relatively low molecular weight (189.21 g/mol) [2] and defined hydrogen bonding pattern (1 donor, 4 acceptors) [2] make it an attractive starting point for fragment growth or linking strategies. The unique steric environment created by the 2,3-dimethyl group can be exploited to probe binding site tolerance and induce conformational selection.

Anticancer Agent Development: Exploring Underexplored Chemical Space

Extensive literature demonstrates the anticancer potential of 5-aryl-1,3,4-oxadiazol-2-amines, with certain analogs achieving single-digit micromolar growth inhibition in NCI-60 panels [1]. While the specific 2,3-dimethyl isomer has not been broadly profiled, its regioisomeric distinction offers an opportunity to explore novel SAR and potentially circumvent existing intellectual property. The compound's predicted clean safety profile [2] further supports its use as a core scaffold in cancer drug discovery programs.

Chemical Probe Synthesis for Target Validation

The primary amine handle enables facile conjugation to biotin, fluorophores, or photoaffinity labels without compromising the oxadiazole pharmacophore [1]. This makes the compound an excellent starting point for generating chemical probes to validate novel biological targets. The 2,3-dimethyl substitution can be utilized to fine-tune probe properties such as cellular permeability and non-specific binding, critical for successful target engagement studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(2,3-Dimethylphenyl)-1,3,4-oxadiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.